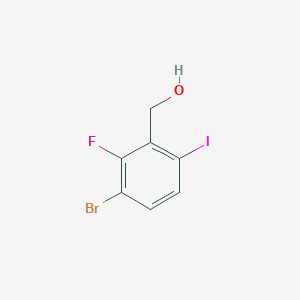
(3-Bromo-2-fluoro-6-iodophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-2-fluoro-6-iodophenyl)methanol is an organic compound with the molecular formula C7H5BrFIO It is a halogenated phenylmethanol derivative, characterized by the presence of bromine, fluorine, and iodine atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-fluoro-6-iodophenyl)methanol typically involves multi-step organic reactions. One common method is the halogenation of phenylmethanol derivatives. The process may include:
Bromination: Introduction of a bromine atom to the phenylmethanol derivative using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Fluorination: Introduction of a fluorine atom using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Iodination: Introduction of an iodine atom using iodine or iodinating agents like iodine monochloride (ICl).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2-fluoro-6-iodophenyl)methanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or ketones using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Reduction to corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange, or Grignard reagents for carbon-carbon bond formation.
Major Products
Oxidation: Corresponding aldehydes or ketones.
Reduction: Corresponding alcohols or hydrocarbons.
Substitution: Various substituted phenylmethanol derivatives.
Scientific Research Applications
(3-Bromo-2-fluoro-6-iodophenyl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (3-Bromo-2-fluoro-6-iodophenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-2-iodophenyl)methanol
- (6-Bromo-2-fluoro-3-iodophenyl)methanol
- (3-Bromo-6-fluoro-2-iodophenyl)methanol
Uniqueness
(3-Bromo-2-fluoro-6-iodophenyl)methanol is unique due to the specific arrangement of halogen atoms on the benzene ring, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C7H5BrFIO |
|---|---|
Molecular Weight |
330.92 g/mol |
IUPAC Name |
(3-bromo-2-fluoro-6-iodophenyl)methanol |
InChI |
InChI=1S/C7H5BrFIO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2,11H,3H2 |
InChI Key |
KRXIMGJETMDJER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Br)F)CO)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















